

# An In-depth Technical Guide to Tetraethyltin

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## Compound of Interest

Compound Name: Tetraethyltin

Cat. No.: B1219993

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This technical guide provides comprehensive information on **tetraethyltin**, including its chemical identifiers, physical and toxicological properties, detailed experimental protocols for its synthesis, and insights into its metabolic pathway and mechanism of toxicity. This document is intended for researchers, scientists, and professionals in the field of drug development and organometallic chemistry.

## Chemical Identifiers and Properties

- CAS Number: 597-64-8<sup>[1][2][3]</sup>
- IUPAC Name: **Tetraethyltin** or tetraethylstannane<sup>[1][2][4]</sup>

Table 1: Physical and Chemical Properties of **Tetraethyltin**

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>20</sub> Sn	[1][2][3]
Molar Mass	234.96 g/mol	[1][3]
Appearance	Colorless liquid	[1][5]
Density	1.187 g/cm <sup>3</sup> at 25 °C	[1][5]
Melting Point	-112 °C	[1][5]
Boiling Point	181 °C	[1][5]
Flash Point	53 °C (127 °F)	[1]
Solubility	Insoluble in water; soluble in diethyl ether.	[1][2][5]
Vapor Pressure	1.2 mmHg	[2]

Table 2: Toxicological Data for **Tetraethyltin**

Parameter	Value	Species	Source(s)
Oral LD50	9-16 mg/kg	Rat	[6]
Oral LD50	6.25 mg/kg	Rat	
Oral LD50	39.8 mg/kg	Mouse	
Oral LD50	7 mg/kg	Rabbit	
Inhalation LC50	114 mg/m <sup>3</sup>	Rat	
Inhalation LC50	180 mg/m <sup>3</sup>	Mouse	

## Experimental Protocols

### Synthesis of Tetraethyltin via Grignard Reaction

This protocol details the synthesis of **tetraethyltin** from tin(IV) chloride and ethylmagnesium bromide, a common and effective method.[1][7]

## Materials:

- Magnesium turnings (50 g, 2.05 g atoms)
- Ethyl bromide (250 g, 175 ml, 2.3 moles)
- Absolute ether (500 ml)
- Bromine (3 drops)
- Tin(IV) chloride ( $\text{SnCl}_4$ ) (83 g, 37 ml, 0.32 mole)
- Ice water (85 ml)
- 10% Hydrochloric acid (ice-cold, 400 ml)
- Calcium chloride (for drying)

## Equipment:

- Three-necked flask
- Reflux condenser
- Mechanical stirrer
- Dropping funnel
- Heating mantle or steam cone
- Ice bath
- Separatory funnel
- Distillation apparatus

## Procedure:

- Grignard Reagent Preparation:

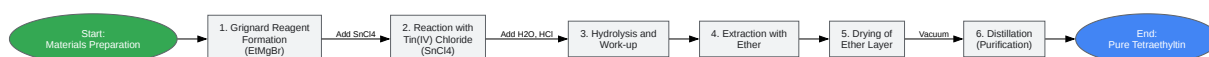
- In a three-necked flask equipped with a reflux condenser, stirrer, and dropping funnel, place 50 g of magnesium turnings.[\[7\]](#)
- Prepare a solution of 250 g of ethyl bromide in 500 ml of absolute ether. Add 5 ml of this solution, along with 3 drops of bromine, to the magnesium in the flask to initiate the Grignard reaction.[\[7\]](#)
- Once the reaction starts, gradually add the remaining ethyl bromide-ether solution to maintain a steady reflux.[\[7\]](#)
- After the addition is complete and the spontaneous reaction subsides, heat the mixture gently under reflux with stirring for 30 minutes.[\[7\]](#)
- Reaction with Tin(IV) Chloride:
  - Cool the flask in an ice bath.
  - Over a period of about 20 minutes, add 83 g of tin(IV) chloride with vigorous stirring.[\[7\]](#)
  - Heat the mixture at reflux temperature for 1 hour.[\[7\]](#)
- Work-up and Isolation:
  - Set the condenser for distillation and remove the ether by heating with a steam cone for about 1.5 hours. The contents of the flask will solidify as the ether is removed.[\[7\]](#)
  - Cool the flask again in an ice bath and return the collected ether to the reaction mixture.[\[7\]](#)
  - Decompose the reaction mixture by slowly adding 85 ml of ice water, followed by 400 ml of ice-cold 10% hydrochloric acid.[\[7\]](#)
  - Transfer the contents to a separatory funnel, separate the ether layer, and dry it with calcium chloride.[\[7\]](#)
  - Remove the ether by distillation.[\[7\]](#)
- Purification:

- Distill the crude **tetraethyltin** under vacuum (boiling at 63–65 °C / 12 mm Hg) to obtain the pure product. The expected yield is 67–72 g (89–96%).<sup>[7]</sup>

## Visualizations: Pathways and Workflows

### Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of **tetraethyltin**.

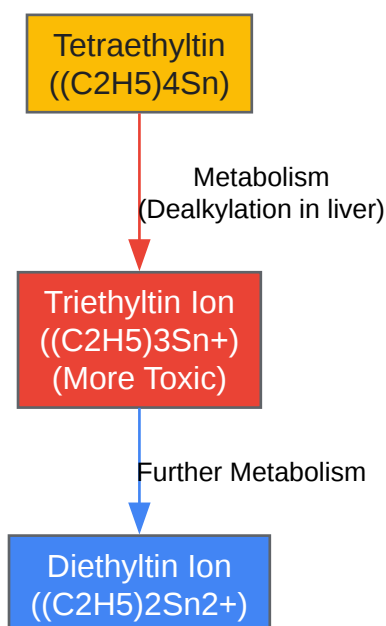


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Caption: Workflow for the synthesis of **tetraethyltin**.

### Metabolic Pathway of Tetraethyltin

**Tetraethyltin** itself is not the primary toxic agent. In the body, it undergoes dealkylation to form more toxic triethyltin and subsequently diethyltin derivatives.<sup>[2]</sup> This metabolic conversion is a critical aspect of its toxicology.

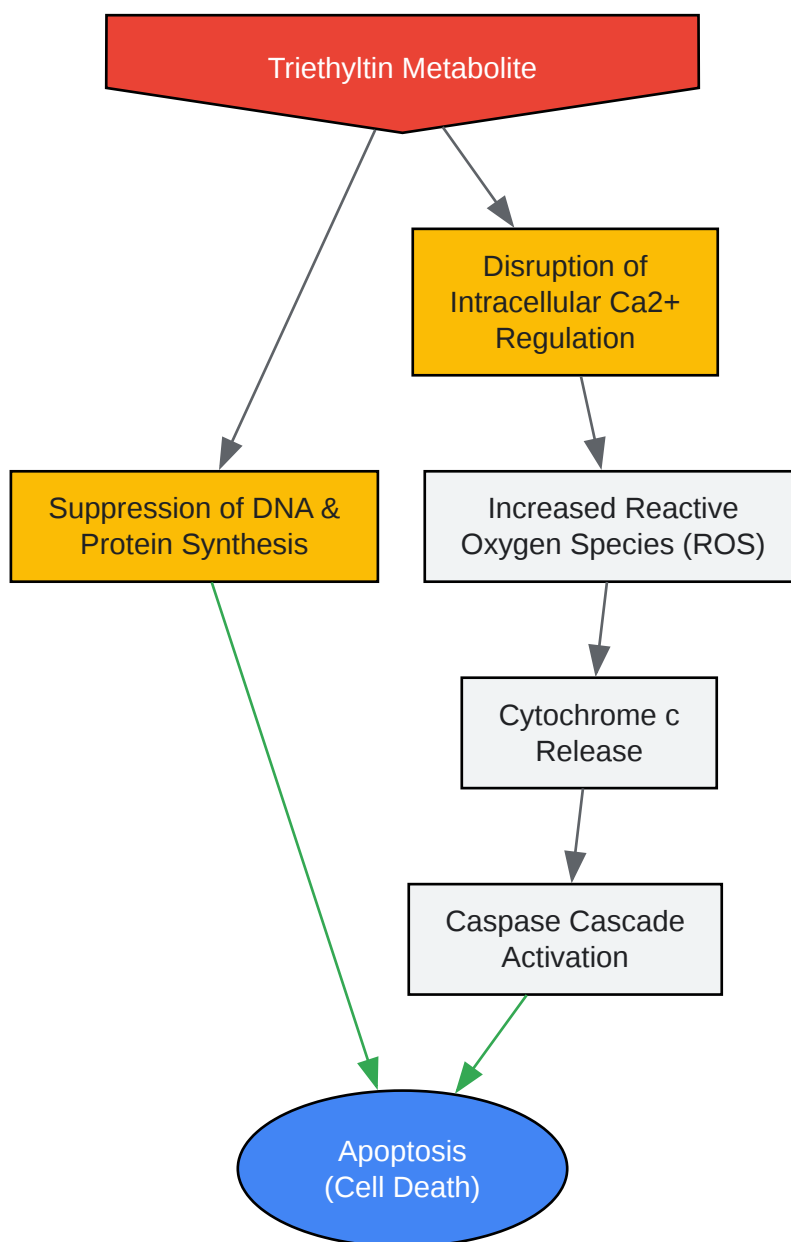


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Caption: Metabolic conversion of **tetraethyltin** in the body.

## Mechanism of Organotin-Induced Apoptosis

Organotin compounds, including the metabolites of **tetraethyltin**, exert their toxic effects by inducing apoptosis. The pathway involves multiple cellular disruptions.



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Caption: Cellular mechanism of organotin-induced apoptosis.

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## References

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